7-Methylcoumarin
Overview
Description
7-Methylcoumarin is a derivative of coumarin, a naturally occurring compound found in many plants. It is characterized by a benzene ring fused to an α-pyrone ring with a methyl group at the 7th position. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
7-Methylcoumarin, like other coumarins, is a secondary metabolite made up of benzene and α-pyrone rings fused together . It has been found to have strong hepatoprotective activity .
Mode of Action
Coumarins are known to play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and ph detection . This suggests that this compound may interact with its targets through similar mechanisms.
Biochemical Pathways
Coumarins, including this compound, are involved in various biochemical pathways. They are known to be metabolized in plants and undergo a conjugation reaction catalyzed by specific enzymes known as UDP-glucuronosyltransferases in the liver . The addition of a glucuronic acid molecule to 7-hydroxycoumarin forms a more water-soluble compound, which is readily excreted from the body in urine .
Pharmacokinetics
The metabolism of coumarins in general involves the addition of a glucuronic acid molecule to form a more water-soluble compound, which is readily excreted from the body in urine . This suggests that this compound may have similar ADME properties.
Result of Action
Coumarins are known to have numerous biological and therapeutic properties, potentially treating various ailments, including cancer, metabolic, and degenerative disorders . They also play a key role in fluorescent labeling of biomolecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, coumarin derivatives can be incorporated into polymeric matrices to detect specific environmental factors, such as metal ions, solvent polarity, or the presence of specific analytes . The polymer-based host and the target species interact to induce changes in the fluorescence properties of the coumarin probe, providing a way to sense and monitor environmental changes .
Biochemical Analysis
Biochemical Properties
7-Methylcoumarin plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions involves UDP-glucuronosyltransferases, which catalyze the conjugation of this compound with glucuronic acid, enhancing its solubility and facilitating its excretion . Additionally, this compound can act as a fluorescent probe, binding to specific proteins and enzymes, thereby aiding in the detection and analysis of these biomolecules .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of certain kinases and phosphatases, leading to alterations in cell signaling cascades . Moreover, it can affect the expression of genes involved in oxidative stress response, apoptosis, and cell proliferation . These effects highlight the potential of this compound as a therapeutic agent in treating diseases associated with dysregulated cellular processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules at the molecular level. It can bind to specific enzymes, inhibiting or activating their activity. For example, this compound has been shown to inhibit the activity of myosin light chain kinase, leading to changes in cellular contractility and motility . Additionally, it can interact with transcription factors, influencing gene expression and cellular responses . These molecular interactions underpin the diverse biological activities of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of certain enzymes and reactive oxygen species . Long-term exposure to this compound has been associated with alterations in cellular metabolism and gene expression, indicating its potential for sustained biological effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress . At high doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the optimal dosage of this compound for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary metabolic pathways involves its hydroxylation by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion . The metabolic pathways of this compound play a crucial role in determining its pharmacokinetics and biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, this compound can be transported across cell membranes by organic anion transporters, influencing its cellular uptake and distribution . Additionally, binding proteins, such as albumin, can facilitate the systemic distribution of this compound, affecting its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylcoumarin typically involves the Pechmann condensation reaction. This reaction is carried out by reacting resorcinol with ethyl acetoacetate in the presence of a strong acid catalyst such as sulfuric acid. The reaction conditions usually involve heating the mixture to around 100°C under reflux .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. The use of green solvents and catalysts is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 7-Methylcoumarin undergoes various chemical reactions, including:
Oxidation: This reaction can introduce hydroxyl groups at specific positions on the coumarin ring.
Reduction: This reaction can reduce the carbonyl group to a hydroxyl group.
Substitution: This reaction can introduce different substituents at various positions on the coumarin ring
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents
Major Products: The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound .
Scientific Research Applications
7-Methylcoumarin has a wide range of applications in scientific research:
Comparison with Similar Compounds
Coumarin: The parent compound with a similar structure but without the methyl group at the 7th position.
7-Hydroxycoumarin: A hydroxylated derivative with different chemical properties.
4-Methylcoumarin: A methylated derivative with the methyl group at the 4th position
Uniqueness: 7-Methylcoumarin is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorescence properties and ability to undergo various chemical reactions make it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
7-methylchromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c1-7-2-3-8-4-5-10(11)12-9(8)6-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLHXRDUXNVEIEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CC(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0062424 | |
Record name | 2H-1-Benzopyran-2-one, 7-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0062424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2445-83-2 | |
Record name | 7-Methylcoumarin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2445-83-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Methylcoumarin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002445832 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Methylcoumarin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19511 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2H-1-Benzopyran-2-one, 7-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2H-1-Benzopyran-2-one, 7-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0062424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-methylcoumarin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.727 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 7-METHYLCOUMARIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YCN83T03QU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does 7-Methylcoumarin exhibit any specific biological activity?
A1: Yes, research suggests that this compound exhibits several biological activities. For example, it demonstrates potential as an antimitotic agent, inhibiting cell proliferation in Allium sativum promeristem. [] Additionally, it shows promise as a pigmentation stimulator by increasing melanin synthesis in B16F10 murine melanoma cells. []
Q2: How does this compound affect melanin synthesis?
A2: 6-Methylcoumarin, a closely related analog, has been shown to increase melanin synthesis by affecting several signaling pathways in B16F10 cells. It increases p38, JNK, and PKA phosphorylation while decreasing phosphorylated ERK, Akt, and CREB expressions. It also activates GSK3β and β-catenin phosphorylation, reducing β-catenin protein levels. [] While this compound wasn't specifically studied in this context, its structural similarity to 6-Methylcoumarin suggests a potential for similar effects on melanogenesis.
Q3: Does this compound interact with cytochrome P450 enzymes?
A3: Yes, this compound is a high-affinity inhibitor of cytochrome P450 2A5 (CYP2A5), a key enzyme involved in the metabolism of various compounds, including the carcinogen aflatoxin B1. []
Q4: Can this compound's inhibition of CYP2A5 be used therapeutically?
A4: Potentially. Studies have shown that this compound and other high-affinity CYP2A5 inhibitors can block the toxicity of aflatoxin B1 in recombinant yeast expressing the enzyme. This suggests that CYP2A5 inhibitors like this compound could be explored for their potential in mitigating aflatoxin B1-induced toxicity. []
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C10H8O2, and its molecular weight is 160.17 g/mol.
Q6: Are there any spectroscopic studies on this compound?
A6: Yes, several studies have investigated the spectroscopic properties of this compound. Vibrational (FT-IR and FT-Raman) and NMR spectroscopic analyses, along with quantum chemical investigations, have been conducted to understand its structural features. [, ]
Q7: Have computational methods been applied to study this compound?
A9: Yes, computational chemistry and modeling techniques have been employed. Molecular docking and dynamics simulations were used to analyze the binding interactions of this compound within the active sites of CYP2A enzymes. [] Additionally, DFT calculations were used to correlate its molecular structure with its potential corrosion inhibition properties. []
Q8: How do structural modifications of this compound affect its biological activity?
A10: Research indicates that structural changes significantly influence its activity. For instance, the presence of a lactone ring, as seen in 5- or 6-position substituted gamma- and delta-lactones, dramatically increases the inhibitory potency towards mouse CYP2A5 compared to human CYP2A6. Conversely, removing the lactone ring reduces this difference in inhibitory activity. [] This suggests that the lactone moiety plays a crucial role in its interaction with CYP2A5.
Q9: Are there other structural modifications that affect its activity?
A11: Yes, the position of substituents on the coumarin scaffold influences its sensitizing capacity. Coumarins with a catecholic disubstitution in the benzene ring, such as esculetin and 4-methylesculetin, display a higher sensitizing potential compared to this compound, which lacks this substitution pattern. This difference is attributed to the ability of catecholic coumarins to form ortho-quinones under oxidizing conditions, potentially leading to allergic reactions. []
Q10: What is known about the stability and formulation of this compound?
A12: While specific stability data is limited in the provided research, its incorporation into cosmetic products suggests some stability under typical cosmetic formulation conditions. [] Further studies are needed to determine its stability profile under various environmental conditions and to develop optimal formulations for enhanced stability, solubility, and bioavailability.
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